molecular formula C13H19NO B3366844 1-Benzylazepan-3-ol CAS No. 148473-84-1

1-Benzylazepan-3-ol

Cat. No. B3366844
CAS RN: 148473-84-1
M. Wt: 205.3 g/mol
InChI Key: KPQNKWPCOMTRHO-UHFFFAOYSA-N
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Description

1-Benzylazepan-3-ol is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.30 . It appears as a light yellow liquid .


Molecular Structure Analysis

The InChI code for 1-Benzylazepan-3-ol is 1S/C13H19NO/c15-13-8-4-5-9-14 (11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 . This code provides a specific representation of the molecule’s structure. For a detailed molecular structure, it’s recommended to refer to specialized databases or software .


Physical And Chemical Properties Analysis

1-Benzylazepan-3-ol is a light yellow liquid . Its molecular weight is 205.3 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed .

Scientific Research Applications

1. Antimicrobial Activity

One study investigated the inhibitory action of benzyl alcohol derivatives, including 3-phenylpropan-1-ol and 2-phenylethanol, against Pseudomonas aeruginosa. The results suggested potential use as preservatives in oral suspensions and mixtures due to their bactericidal action, particularly when combined with benzalkonium chloride (Richards & McBride, 1973).

2. Catalytic Activity

The catalytic activity of benzene oxidation has been linked to certain manganese oxide nanostructures. The study explored how different morphologies of these nanostructures, including nanoflowers and nanosheets, affect their efficiency in catalyzing reactions (Hou et al., 2014).

3. Role in Asymmetric Synthesis

Benzylazepan-3-ol derivatives have been used in the lipase-catalyzed resolution of chiral 1,3-amino alcohols. This enzymatic process is essential for producing enantiomerically pure compounds, such as (S)-dapoxetine, showcasing their significance in asymmetric synthesis (Torre et al., 2006).

4. Chemical Synthesis Development

A study focused on the development of an optimized process for synthesizing 1-Benzylazetidin-3-ol. The process emphasizes economical and efficient production, highlighting the industrial importance of this compound in the synthesis of azetidine derivatives (Reddy et al., 2011).

Mechanism of Action

The mechanism of action of 1-Benzylazepan-3-ol is not specified in the sources I found. The mechanism of action for a compound typically refers to how it interacts with biological systems, which would require more specific information or research .

Safety and Hazards

Specific safety and hazard information for 1-Benzylazepan-3-ol was not found in the sources I accessed. For detailed safety data, it’s recommended to refer to Material Safety Data Sheets (MSDS) or similar resources .

Future Directions

The future directions of research and applications involving 1-Benzylazepan-3-ol are not specified in the sources I found. The potential uses and research directions for a compound like this can be diverse, ranging from pharmaceutical applications to materials science .

properties

IUPAC Name

1-benzylazepan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-8-4-5-9-14(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQNKWPCOMTRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazepan-3-ol

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, lithium aluminum hydride (1.4 mg, 0.0369 mmol) was added to a solution of 1-benzylazepan-3-one (15 mg, 0.0738 mmol) in diethyl ether (1 ml) at 0° C., and the resulting mixture was heated to room temperature. After 30 minutes, water, a 2M-aqueous sodium hydroxide solution and water were added in that order to the reaction solution. The resulting mixture was filtered by the use of Celite, and the filtrate was concentrated under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol) to obtain 1-benzylazepan-3-ol (16.2 mg, 100%).
Quantity
1.4 mg
Type
reactant
Reaction Step One
Quantity
15 mg
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reactant
Reaction Step One
Quantity
1 mL
Type
solvent
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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